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Compound of Interest

Compound Name: Ampkinone

Cat. No.: B2659313 Get Quote

A deep dive into the experimental data of CX516, CX614, and Org 26576 reveals distinct

profiles in potency, pharmacokinetics, and clinical efficacy. This guide provides a

comprehensive comparison to inform future research and development in AMPA receptor

modulation.

This meta-analysis offers a comparative overview of three prominent ampakine compounds:

CX516, CX614, and Org 26576. Ampakines are positive allosteric modulators of the α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory

synaptic transmission in the central nervous system. By enhancing glutamatergic signaling,

these compounds have been investigated for their potential to treat a range of neurological and

psychiatric disorders. This guide synthesizes quantitative data from numerous research papers,

details common experimental protocols, and visualizes the underlying molecular pathways to

provide a valuable resource for researchers, scientists, and drug development professionals.

Comparative Data Summary
The following tables summarize the key quantitative parameters of CX516, CX614, and Org

26576, offering a side-by-side comparison of their pharmacological and clinical profiles.

Table 1: Pharmacodynamic Properties
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Parameter CX516 CX614 Org 26576

Mechanism of Action

Positive allosteric

modulator of AMPA

receptors.[1]

Positive allosteric

modulator of AMPA

receptors.

Positive allosteric

modulator of AMPA

receptors.[2][3]

Binding Site
Allosteric site on the

AMPA receptor.

Shares a common

binding site with

cyclothiazide.[4]

Allosteric site on the

AMPA receptor.

Potency (EC50) Lower potency.

20-40 µM for

enhancement of

fEPSPs in

hippocampal slices;

44 µM for blocking

desensitization; 19-37

µM on recombinant

GluR1-3 flop subunits.

[4] 30 µM for increase

in steady-state

current.

8-16 µM in rat

hippocampal primary

cultured neurons (10-

30 fold more potent

than CX516).

Effect on Receptor

Kinetics

Slows receptor

deactivation.

Slows deactivation

and blocks

desensitization.

Potentiates AMPA-

mediated

electrophysiological

responses.

Table 2: Pharmacokinetic Properties
Parameter CX516 CX614 Org 26576

Administration Route
Oral, Intraperitoneal,

Subcutaneous
Intraperitoneal Oral

Half-life Short half-life. Not explicitly found.

~3 hours in healthy

volunteers and

depressed patients.

Bioavailability Orally active. Not explicitly found. Not explicitly found.

Metabolism Not explicitly found. Not explicitly found. Not explicitly found.
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Table 3: Preclinical and Clinical Findings
Indication CX516 CX614 Org 26576

Cognitive

Enhancement

Improved short-term

memory in rats.

Not a primary focus of

cited studies.

Showed nootropic

effects in standardized

assays.

Schizophrenia

Investigated for

cognitive deficits, but

clinical trials were

disappointing.

Proposed as a

potential treatment.
Development halted.

Depression
Not a primary focus of

cited studies.

Proposed as a

potential treatment.

Failed in a Phase II

trial for major

depressive disorder.

Alzheimer's Disease
Investigated as a

potential treatment.

May have applications

in neurodegenerative

diseases.

Not a primary focus of

cited studies.

Parkinson's Disease
Not a primary focus of

cited studies.

Increased respiratory

rate in a mouse

model.

Not a primary focus of

cited studies.

Fragile X Syndrome

Phase II trial showed

no significant

improvement in

memory.

Not investigated. Not investigated.

ADHD
Investigated as a

potential treatment.
Not investigated. Development halted.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of common experimental protocols used in the cited ampakine research.

Electrophysiology in Hippocampal Slices
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Objective: To measure the effect of ampakines on synaptic transmission and plasticity (e.g.,

long-term potentiation, LTP).

Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodents. Slices

are maintained in an interface or submerged chamber perfused with artificial cerebrospinal

fluid (aCSF) bubbled with 95% O2 / 5% CO2.

Recording: Whole-cell patch-clamp or field potential recordings are made from CA1

pyramidal neurons. For field recordings, a stimulating electrode is placed in the Schaffer

collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs).

Drug Application: Ampakines are bath-applied at known concentrations.

Data Analysis: Changes in the amplitude and slope of fEPSPs, as well as the holding current

and kinetics of synaptic currents in patch-clamp recordings, are measured before and after

drug application.

Behavioral Studies in Rodents
Objective: To assess the effects of ampakines on cognitive functions such as learning and

memory.

Animals: Typically rats or mice are used.

Tasks:

Morris Water Maze: To assess spatial learning and memory. Animals are trained to find a

hidden platform in a pool of water.

Object Recognition Task: To evaluate recognition memory. Animals are exposed to objects

and later tested for their ability to discriminate between familiar and novel objects.

Delayed Non-Match to Sample (DNMS): To test short-term memory. An animal is

presented with a sample stimulus and after a delay must choose a novel stimulus to

receive a reward.

Drug Administration: Ampakines are administered systemically (e.g., intraperitoneally) at

various doses before the behavioral task.
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Data Analysis: Performance metrics such as escape latency (Morris water maze),

discrimination index (object recognition), and percentage of correct choices (DNMS) are

statistically analyzed.

Clinical Trials for Major Depressive Disorder (Org 26576)
Objective: To evaluate the safety, tolerability, and efficacy of Org 26576 as a treatment for

major depressive disorder.

Design: Randomized, double-blind, placebo-controlled trials.

Participants: Patients diagnosed with major depressive disorder according to DSM-IV

criteria.

Intervention: Participants receive either Org 26576 at various doses (e.g., 100 mg, 400 mg

twice daily) or a placebo for a specified duration (e.g., 28 days).

Outcome Measures:

Primary: Change from baseline in depression rating scales such as the Montgomery-

Åsberg Depression Rating Scale (MADRS).

Secondary: Cognitive function tests, safety, and tolerability assessments.

Data Analysis: Statistical comparison of the change in outcome measures between the drug

and placebo groups.

Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways

and experimental workflows central to ampakine research.
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Ampakine Signaling Pathway
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In conclusion, the ampakines CX516, CX614, and Org 26576, while sharing a common

mechanism of action, exhibit significant differences in their potency, pharmacokinetic profiles,

and ultimate clinical success. CX516, an early ampakine, suffered from low potency and a

short half-life. CX614 demonstrates higher potency in preclinical models. Org 26576, despite

promising preclinical data, failed to demonstrate efficacy in Phase II clinical trials for major

depressive disorder. This comparative analysis underscores the challenges in translating

preclinical findings to clinical success and highlights the importance of optimizing both

pharmacodynamic and pharmacokinetic properties in the development of novel therapeutics

targeting the AMPA receptor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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